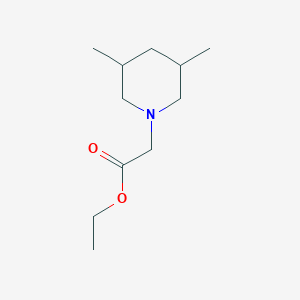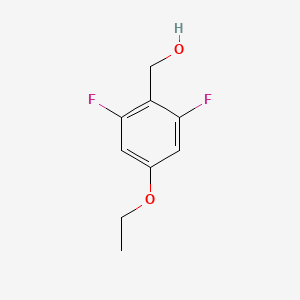
(2E)-1-(4-Aminophenyl)-3-(3-methylphenyl)-prop-2-EN-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-1-(4-Aminophenyl)-3-(3-methylphenyl)-prop-2-EN-1-one: is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of an amino group on one phenyl ring and a methyl group on the other, making it a unique derivative of chalcone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-(4-Aminophenyl)-3-(3-methylphenyl)-prop-2-EN-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-aminobenzaldehyde and 3-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours. The product is then purified by recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts such as phase transfer catalysts can also enhance the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (2E)-1-(4-Aminophenyl)-3-(3-methylphenyl)-prop-2-EN-1-one can undergo oxidation reactions to form corresponding quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding dihydrochalcone using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group on the phenyl ring can participate in electrophilic substitution reactions, such as nitration or sulfonation, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration.
Major Products:
Oxidation: Quinones.
Reduction: Dihydrochalcones.
Substitution: Substituted amino derivatives.
Applications De Recherche Scientifique
Chemistry: (2E)-1-(4-Aminophenyl)-3-(3-methylphenyl)-prop-2-EN-1-one is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of heterocyclic compounds and other chalcone derivatives.
Biology: In biological research, this compound is studied for its potential antioxidant and antimicrobial properties. It has shown promise in inhibiting the growth of certain bacterial and fungal strains.
Medicine: The compound is being investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities. Its ability to modulate various biological pathways makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its unique structure allows for the development of colorants with specific properties.
Mécanisme D'action
The mechanism of action of (2E)-1-(4-Aminophenyl)-3-(3-methylphenyl)-prop-2-EN-1-one involves its interaction with various molecular targets. The compound can inhibit enzymes involved in oxidative stress pathways, thereby exerting its antioxidant effects. It can also interact with cellular receptors and signaling pathways, leading to its anti-inflammatory and anticancer activities.
Comparaison Avec Des Composés Similaires
- (2E)-1-(4-Hydroxyphenyl)-3-(3-methylphenyl)-prop-2-EN-1-one
- (2E)-1-(4-Methoxyphenyl)-3-(3-methylphenyl)-prop-2-EN-1-one
- (2E)-1-(4-Nitrophenyl)-3-(3-methylphenyl)-prop-2-EN-1-one
Comparison:
- (2E)-1-(4-Aminophenyl)-3-(3-methylphenyl)-prop-2-EN-1-one is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity compared to its hydroxy, methoxy, and nitro analogs.
- The amino group allows for additional functionalization through electrophilic substitution reactions, making it a versatile intermediate in organic synthesis.
- Its biological activities, such as antioxidant and antimicrobial properties, are also influenced by the presence of the amino group, making it a compound of interest in medicinal chemistry.
Propriétés
IUPAC Name |
(E)-1-(4-aminophenyl)-3-(3-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-12-3-2-4-13(11-12)5-10-16(18)14-6-8-15(17)9-7-14/h2-11H,17H2,1H3/b10-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWVAIXVAYKEKY-BJMVGYQFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC(=O)C2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/C(=O)C2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














